molecular formula C17H18F3NO3 B2783448 N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide CAS No. 1421494-45-2

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2783448
CAS No.: 1421494-45-2
M. Wt: 341.33
InChI Key: SJKZLOCEYXTOJN-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a trifluoromethyl group and a hydroxypropyl chain linked to a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: The starting material, 2-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the compound’s specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H18F3N
  • Molecular Weight : 265.30 g/mol
  • IUPAC Name : this compound

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical classes.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

  • Antidepressant Effects : Similar compounds have demonstrated potential in modulating serotonergic and noradrenergic systems, which are crucial for mood regulation. Studies suggest that the compound may influence these neurotransmitter systems, potentially offering a new avenue for antidepressant development .
  • Antioxidant Properties : The presence of the furan ring in the structure is associated with antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals, thus providing neuroprotective effects .

The exact mechanism of action for this compound remains to be fully elucidated; however, insights can be drawn from related compounds:

  • Serotonergic Modulation : The compound may enhance serotonin levels or receptor activity, particularly through interactions with the 5-HT1A and 5-HT3 receptors. This modulation is critical in the treatment of depression and anxiety disorders .
  • Noradrenergic Pathways : While some studies indicate limited interaction with noradrenergic receptors, further exploration is necessary to understand any potential effects on norepinephrine levels .

Case Studies and Experimental Data

StudyFindings
Antidepressant Activity In a mouse model, the compound exhibited significant antidepressant-like effects as measured by forced swim test (FST) and tail suspension test (TST), suggesting its potential as a therapeutic agent for Major Depressive Disorder (MDD) .
Toxicity Assessment Preliminary toxicity studies indicated a low potential for acute toxicity in adult female Swiss mice at therapeutic doses .
Antioxidant Activity Related compounds have shown to reduce oxidative stress markers in vitro, indicating potential neuroprotective benefits .

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c1-10-9-13(11(2)24-10)15(22)7-8-21-16(23)12-5-3-4-6-14(12)17(18,19)20/h3-6,9,15,22H,7-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKZLOCEYXTOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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